molecular formula C16H11Cl2F3N2O2 B12045925 2-(2,3-Dichlorophenoxy)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide CAS No. 477731-32-1

2-(2,3-Dichlorophenoxy)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide

Cat. No.: B12045925
CAS No.: 477731-32-1
M. Wt: 391.2 g/mol
InChI Key: WGRVZOLIBZCYAP-GZIVZEMBSA-N
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Description

2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its anticancer properties and ability to induce cell cycle arrest.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may induce cell cycle arrest by upregulating the expression of cell cycle inhibitors such as p21.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenoxy)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-5-(trifluoromethyl)aniline
  • 2,4,6-Trichlorophenol

Uniqueness

Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide exhibits unique properties due to the presence of both dichlorophenoxy and trifluoromethylbenzylidene groups. These functional groups contribute to its enhanced reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

477731-32-1

Molecular Formula

C16H11Cl2F3N2O2

Molecular Weight

391.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C16H11Cl2F3N2O2/c17-12-6-3-7-13(15(12)18)25-9-14(24)23-22-8-10-4-1-2-5-11(10)16(19,20)21/h1-8H,9H2,(H,23,24)/b22-8+

InChI Key

WGRVZOLIBZCYAP-GZIVZEMBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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